4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoic acid
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Overview
Description
4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Dichlorophenyl Group: The 2,3-dichlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Ylidene Linkage: The ylidene linkage is formed through a condensation reaction between the thiazole derivative and benzaldehyde.
Final Acidification: The final step involves acidification to yield the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted thiazole and benzene derivatives
Scientific Research Applications
4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes involved in microbial growth and inflammation.
Pathway Modulation: It affects signaling pathways that regulate cell proliferation and apoptosis.
Molecular Targets: Targets include enzymes like cyclooxygenase and proteins involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoic acid is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. Its dichlorophenyl group enhances its antimicrobial properties, while the thiazole ring contributes to its anti-inflammatory and anticancer activities .
Properties
Molecular Formula |
C17H10Cl2N2O3S |
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Molecular Weight |
393.2 g/mol |
IUPAC Name |
4-[(Z)-[2-(2,3-dichlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H10Cl2N2O3S/c18-11-2-1-3-12(14(11)19)20-17-21-15(22)13(25-17)8-9-4-6-10(7-5-9)16(23)24/h1-8H,(H,23,24)(H,20,21,22)/b13-8- |
InChI Key |
TVNNMSRUDKWVKN-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/S2 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2 |
Origin of Product |
United States |
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